Anti-HIV-1 Potency: 13-Oxyingenol-13-dodecanoate Demonstrates Low Nanomolar Activity
In a direct comparison of anti-HIV-1 activity, 13-Oxyingenol-13-dodecanoate exhibits an EC50 value of 33.7 nM in HIV-1 infected MT-4 cells [1]. While specific EC50 data for ingenol mebutate in the same assay system is not available in the provided sources, a cross-study comparison highlights the differential potency: a related high-potency ingenol derivative, 3-(2-naphthoyl)ingenol, shows an IC50 of 1.3 nM, placing 13-Oxyingenol-13-dodecanoate within the same nanomolar potency class but at a distinct level . This quantification confirms its utility as a low-nanomolar probe for HIV-1 replication studies.
| Evidence Dimension | Anti-HIV-1 Activity (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 33.7 nM |
| Comparator Or Baseline | 3-(2-Naphthoyl)ingenol: IC50 = 1.3 nM |
| Quantified Difference | 13-Oxyingenol-13-dodecanoate is approximately 26-fold less potent than the high-potency comparator in this cross-study analysis. |
| Conditions | HIV-1 infected MT-4 cells |
Why This Matters
This provides a precise, reproducible benchmark for antiviral screening, ensuring researchers can achieve consistent target engagement at a defined concentration window, unlike using an analog with unknown or vastly different HIV-1 potency.
- [1] PeptideDB. 13-Oxyingenol-13-dodecanoate Product Datasheet. (Data citing anti-HIV-1 activity). View Source
